molecular formula C9H8N2O B1395757 3-Cyano-benzimidic acid methyl ester CAS No. 357925-37-2

3-Cyano-benzimidic acid methyl ester

Cat. No. B1395757
M. Wt: 160.17 g/mol
InChI Key: HHKAEURJZHOIMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Cyano-benzimidic acid methyl ester is an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives as Inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) . It can also be used for the preparation of 3- [5- (2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt .


Molecular Structure Analysis

The molecular structure of 3-Cyano-benzimidic acid methyl ester consists of a benzimidazole ring, which is a fused benzene and imidazole ring, with a cyano group attached at the 3-position and a methyl ester group attached at the imidazole nitrogen .

Scientific Research Applications

  • Synthesis of Imidazolinones : Benzimidic acid methyl esters are utilized in the synthesis of 4-(aminoaryl)methylene-2-aryl-2-imidazolin-5-ones, which have potential applications in organic chemistry and drug development (Shafi et al., 2005).

  • Preparation of Benzyl-Butanoic Acid Esters : The compound is involved in the synthesis of ethyl ester of 3-benzyl-3-methyl-2-cyano-4-cyclohexylbutanoic acid, which is significant in the study of chemical reactions and molecular structures (Григорян et al., 2011).

  • Electrochemical Research : 3-Cyano-benzimidic acid methyl ester has been investigated in electrochemical studies, particularly in the reduction and oxidation of unsymmetrical dihydropyridines (David et al., 1995).

  • Corrosion Inhibition : Derivatives of this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid, highlighting its potential application in materials science and engineering (Herrag et al., 2007).

  • Electrolyte Material for EDLCs : The compound has been tested as an electrolyte in combination with specific salts for high-voltage electrochemical double-layer capacitors, indicating its application in energy storage technologies (Schütter et al., 2017).

  • Insecticidal Activity : Studies have explored the optimization of insecticidal activity in compounds derived from alpha-cyano-4-fluoro-3-[(methoxyimino)methyl]benzyl alcohol, which includes derivatives of 3-Cyano-benzimidic acid methyl ester (Beddie et al., 1995).

  • Synthesis of Benzimidazole Derivatives : The compound is used in the synthesis of 2-aminobenzimidazole derivatives, which have shown antiproliferative activity in vitro, indicating potential applications in pharmacology and medicinal chemistry (Nowicka et al., 2014).

properties

IUPAC Name

methyl 3-cyanobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAEURJZHOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-benzimidic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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